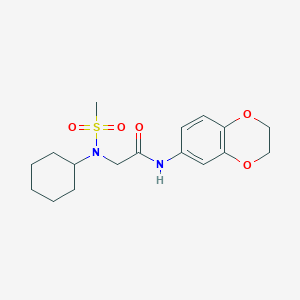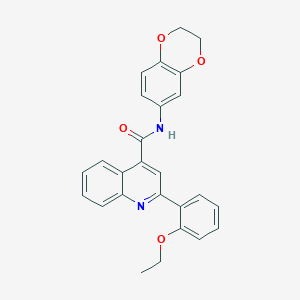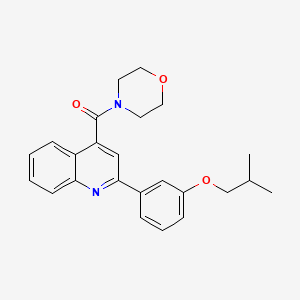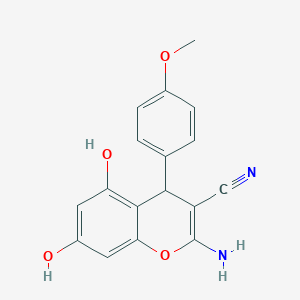![molecular formula C28H22N2O3 B3437491 N-[4-(benzyloxy)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3437491.png)
N-[4-(benzyloxy)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Descripción general
Descripción
“N-[4-(benzyloxy)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a benzyloxy group and a furanyl group, which are aromatic ether and aromatic heterocyclic groups, respectively .
Synthesis Analysis
While I don’t have the specific synthesis for this compound, compounds like these are typically synthesized through multi-step organic synthesis, involving reactions such as Friedländer synthesis for quinoline formation, Williamson ether synthesis for benzyloxy group introduction, and nucleophilic substitution for amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a benzyloxy group attached to the quinoline at the 4-position, and a furanyl group attached at the 2-position. The carboxamide group would be attached to the nitrogen of the quinoline .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could undergo reactions typical of ethers, such as cleavage under acidic conditions. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, it would be expected to have the typical properties of a large, aromatic, nitrogen-containing organic compound. It would likely be a solid at room temperature, with a relatively high melting point. It would likely be soluble in organic solvents .Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and handle the compound in a well-ventilated area. Without specific toxicity data, it’s difficult to comment on the specific hazards of this compound .
Direcciones Futuras
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be developed into a drug if it shows significant activity against a disease target .
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(4-phenylmethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c1-19-11-16-27(33-19)26-17-24(23-9-5-6-10-25(23)30-26)28(31)29-21-12-14-22(15-13-21)32-18-20-7-3-2-4-8-20/h2-17H,18H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVUNEGBRGBWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B3437449.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3437458.png)
![5-(4-bromophenyl)-3-chloro-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3437465.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3437467.png)
![methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437482.png)
![N-[4-(aminocarbonyl)phenyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437484.png)

![N-[4-(acetylamino)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437501.png)


![2-chloro-10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3437519.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzenesulfonamide](/img/structure/B3437521.png)